molecular formula C17H20N2O4S B5768166 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide

2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B5768166
M. Wt: 348.4 g/mol
InChI Key: KCKDMRHIUOVCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide, also known as MPAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAPA is a sulfonamide derivative that has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide has also been shown to induce apoptosis in cancer cells, suggesting that it may exert its anti-cancer effects by triggering programmed cell death.
Biochemical and Physiological Effects:
2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide in lab experiments is that it possesses both anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of multiple diseases. Additionally, 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide has been shown to be well-tolerated in animal models, suggesting that it may have a favorable safety profile. However, one limitation of using 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide in lab experiments is that its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide. One potential direction is to further investigate the compound's mechanism of action in order to optimize its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide in humans. Finally, the potential of 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide as a therapeutic agent for other diseases, such as autoimmune disorders, should be explored.

Synthesis Methods

2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide can be synthesized using a multi-step reaction process. The synthesis of 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide involves the reaction of 2-methoxy-N-(4-nitrophenyl)acetamide with 4-[(2-phenylethyl)amino]benzenesulfonyl chloride in the presence of a base. The intermediate product obtained is then reduced using palladium on carbon to yield 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide.

Scientific Research Applications

2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, 2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide has been shown to exhibit anti-cancer activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-methoxy-N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-23-13-17(20)19-15-7-9-16(10-8-15)24(21,22)18-12-11-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKDMRHIUOVCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.